2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid CAS number
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid CAS number
Technical Whitepaper: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid
Executive Summary
2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6), widely known in the industrial fine chemical sector as "Keto Acid" or BBK Acid , is a critical intermediate in the synthesis of functional fluoran leuco dyes. These dyes serve as the chromogenic agents in thermal paper technology (receipts, shipping labels) and pressure-sensitive carbonless copy papers.
Unlike standard commodity chemicals, this compound represents a precise "molecular switch." Its value lies in its ability to undergo cyclization with various phenols or indoles to form a lactone ring—a structure that remains colorless until triggered by heat or acid to display vibrant color. This guide outlines the physicochemical properties, validated synthesis protocols, and quality control mechanisms required to utilize this intermediate effectively in high-purity dye manufacturing.
Chemical Identity & Physicochemical Properties
The compound is a benzophenone derivative featuring a carboxylic acid moiety and an electron-rich diethylamino-substituted aromatic ring.[1]
| Property | Data |
| Chemical Name | 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid |
| CAS Number | 52830-65-6 |
| Synonyms | Keto Acid; 2-(4-Diethylamino-2-methylbenzoyl)benzoic acid; BBK Intermediate |
| Molecular Formula | C₁₉H₂₁NO₃ |
| Molecular Weight | 311.38 g/mol |
| Appearance | Off-white to pinkish crystalline powder |
| Solubility | Soluble in dilute aqueous alkali (NaOH), toluene, and hot ethanol; Insoluble in water (at neutral/acidic pH).[2][3] |
| Purity Requirement | >98.5% (HPLC) for dye synthesis applications |
Technical Core: Synthesis & Manufacturing
The synthesis of CAS 52830-65-6 is a classic example of Friedel-Crafts Acylation , but it requires strict process control to prevent isomer formation and ensure the correct regioselectivity (acylation para to the diethylamino group).
Reaction Mechanism
The reaction involves the electrophilic attack of the phthalic anhydride carbocation (activated by Aluminum Chloride) onto the electron-rich ring of N,N-Diethyl-m-toluidine.
Figure 1: Synthesis pathway via Friedel-Crafts Acylation. The reaction is regioselective due to the strong activating influence of the diethylamino group.
Validated Synthesis Protocol
Note: This protocol is designed for a laboratory scale (0.5 mol) but is scalable.
Reagents:
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Phthalic Anhydride (74.1 g, 0.5 mol)
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N,N-Diethyl-m-toluidine (81.6 g, 0.5 mol)
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Aluminum Chloride (AlCl₃), anhydrous (133.3 g, 1.0 mol)
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Toluene (Solvent, 300 mL)
Step-by-Step Methodology:
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Activation: In a dry 1L 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend the Phthalic Anhydride in Toluene. Cool to 15°C.
-
Catalyst Addition: Add AlCl₃ portion-wise over 30 minutes. Why: Exothermic reaction; controlling addition prevents thermal spikes that degrade the anhydride.
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Addition of Amine: Add N,N-Diethyl-m-toluidine dropwise, maintaining temperature below 30°C.
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Reaction: Slowly heat the mixture to 85–90°C and hold for 4 hours.
-
Checkpoint: Monitor via TLC or HPLC. The disappearance of the amine indicates completion.
-
-
Quenching (Hydrolysis): Pour the reaction mass slowly into a mixture of Ice (500g) and concentrated HCl (50mL).
-
Purification (The "Self-Validating" Step):
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Separate the Toluene layer.[5]
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Extract the Toluene layer with 10% NaOH solution .
-
Logic: The Keto Acid contains a carboxyl group (-COOH) and will dissolve in the aqueous base as a sodium salt. Impurities (unreacted amine, non-acidic byproducts) remain in the Toluene.
-
Separate the aqueous alkaline layer.
-
Slowly acidify the aqueous layer with HCl to pH 2-3. The pure Keto Acid will precipitate as a solid.
-
-
Isolation: Filter, wash with water, and dry. Recrystallize from Ethanol/Toluene if necessary to achieve >98% purity.
Applications: The "Molecular Switch"
This compound is the backbone of Fluoran Leuco Dyes . It is not the dye itself but the "key" that locks the dye into a functional state.
Mechanism of Action in Thermal Paper
To create a thermal dye (e.g., Red 500 or Black 305), the Keto Acid is condensed with a second coupling agent (e.g., a phenol or aniline derivative) using sulfuric acid. This closes the ring to form a Lactone .
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Colorless State (Lactone): The sp3 carbon at the center interrupts conjugation.
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Colored State (Zwitterion): Heat/Acid from the thermal printer head opens the lactone ring, restoring conjugation and creating a vibrant chromophore.
Figure 2: Transformation of Keto Acid into a functional Leuco Dye and its subsequent color activation mechanism.
Quality Control & Characterization
Trustworthiness in supply depends on rigorous analytics. The following HPLC method is standard for validating the purity of this intermediate.
HPLC Method Parameters:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 30% B to 90% B over 20 minutes.
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Detection: UV at 254 nm (aromatic ring absorption) and 310 nm (conjugated ketone).
-
Acceptance Criteria:
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Purity Area %: >98.5%
-
Unreacted Amine: <0.5%
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Phthalic Acid: <0.5%
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Safety & Handling
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GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry during dye synthesis.
References
-
BenchChem. (n.d.). 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid Synthesis and Properties. Retrieved from
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GuideChem. (n.d.). Safety Data Sheet (SDS) for CAS 52830-65-6.[7] Retrieved from
-
PubChem. (2023). Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[1][2][5][7][8][9] National Library of Medicine. Retrieved from
-
European Patent Office. (2000). Process for the preparation of substituted benzoic acids (EP 1044956 A1). Retrieved from
-
PrepChem. (n.d.). Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid.[2][10] Retrieved from
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